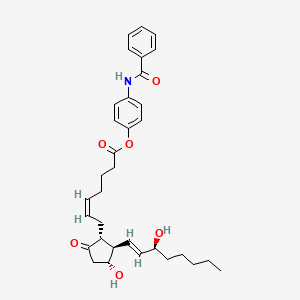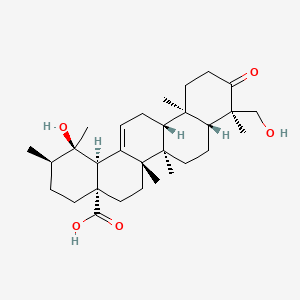
trans-2,3-Dihydro-3-hydroxyeuparin
Vue d'ensemble
Description
trans-2,3-Dihydro-3-hydroxyeuparin is a natural product found in Ligularia veitchiana, Morithamnus crassus, and other organisms with data available.
Applications De Recherche Scientifique
Microbial Production Enhancement
trans-2,3-Dihydro-3-hydroxyeuparin, also recognized as trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), is a cyclic β-amino acid noted for its applications in synthesizing chiral materials and non-natural peptides. Notably, the microbial strain Pseudomonas chlororaphis GP72 has been genetically engineered to enhance the production of DHHA. The modification involved the deletion of the phzF gene and further genetic modifications to boost DHHA concentration significantly. This advancement underscores the potential of P. chlororaphis GP72 as a promising DHHA producer, opening avenues for its application in various biotechnological processes (Hu et al., 2017).
Industrial and Pharmaceutical Syntheses
The compound is integral in the asymmetric synthesis of other biologically significant compounds, such as (2R,3R)-3-hydroxyaspartic acid, found in microorganisms and fungi. This synthesis highlights the compound's role as a multifunctional building block in organic syntheses, contributing to the creation of strategic compounds with potential pharmaceutical applications (Khalaf & Datta, 2008).
Enzyme-Mediated Production
Further, enzymes such as L-proline cis-4-hydroxylases, belonging to the 2-oxoglutarate dependent dioxygenase family, utilize DHHA for the production of cis-4-hydroxy-L-proline. These enzymes, characterized by their novel function and low sequence homology with other hydroxylases, underline the compound's contribution to producing valuable chiral building blocks for pharmaceutical syntheses (Hara & Kino, 2009).
Mécanisme D'action
Target of Action
Trans-2,3-Dihydro-3-hydroxyeuparin is a natural product used for research related to life sciences . .
Mode of Action
It is known to participate in [3+2] cycloaddition reactions with various compounds in different solvents . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.
Biochemical Pathways
It is known to be involved in the synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofuran derivatives via intramolecular michael addition . This suggests that it may affect pathways involving these or similar compounds.
Pharmacokinetics
Its boiling point is predicted to be 3778±420 °C and its density is predicted to be 1286±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Given its involvement in [3+2] cycloaddition reactions , it may induce structural changes in its targets, potentially affecting their function.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its [3+2] cycloaddition reactions have been studied in gas phase and in various solvents, including acetonitrile, ethyl acetate, and tetrahydrofuran . These findings suggest that the compound’s action, efficacy, and stability may vary depending on the environment in which it is present.
Propriétés
IUPAC Name |
1-[(2R,3S)-3,6-dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-6(2)13-12(16)9-4-8(7(3)14)10(15)5-11(9)17-13/h4-5,12-13,15-16H,1H2,2-3H3/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISFKKYLFKRYME-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(C2=CC(=C(C=C2O1)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1[C@H](C2=CC(=C(C=C2O1)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















